5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Description
5-Benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the formula C17H17N3OS and a molecular weight of 311.4 . It is a derivative of the 1,2,4-triazole class of compounds .
Molecular Structure Analysis
The molecular structure of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be analyzed using various computational techniques. For instance, density functional theory (DFT) can be used to calculate many molecular properties with comparable accuracies to traditional correlated ab initio methods . The calculated results can reproduce the crystal structure and the theoretical vibrational frequencies and chemical shift values show good agreement with experimental ones .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be predicted from the first principles by various computational techniques . The compound’s properties such as geometry, dipole moment, and vibrational frequency can be accurately reproduced using density functional theory (DFT) .Future Directions
The future directions for the study of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, its physical and chemical properties could be studied in more detail using advanced computational techniques .
properties
IUPAC Name |
3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHGCWSCKHHSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol |
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